molecular formula C12H14BrF3OS B14055827 1-(3-Bromopropyl)-2-ethoxy-3-(trifluoromethylthio)benzene

1-(3-Bromopropyl)-2-ethoxy-3-(trifluoromethylthio)benzene

Cat. No.: B14055827
M. Wt: 343.20 g/mol
InChI Key: BMZDYUIKVZVOEM-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-2-ethoxy-3-(trifluoromethylthio)benzene is an organic compound that features a benzene ring substituted with a bromopropyl group, an ethoxy group, and a trifluoromethylthio group

Preparation Methods

The synthesis of 1-(3-Bromopropyl)-2-ethoxy-3-(trifluoromethylthio)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Ethoxylation: The addition of an ethoxy group to the benzene ring.

    Trifluoromethylthiolation: The incorporation of a trifluoromethylthio group.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3-Bromopropyl)-2-ethoxy-3-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromopropyl group can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form different products, depending on the reagents used.

    Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, leading to further functionalization.

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents.

Scientific Research Applications

1-(3-Bromopropyl)-2-ethoxy-3-(trifluoromethylthio)benzene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(3-Bromopropyl)-2-ethoxy-3-(trifluoromethylthio)benzene exerts its effects involves interactions with specific molecular targets. The bromopropyl group can form covalent bonds with nucleophilic sites in biological molecules, while the trifluoromethylthio group can enhance the compound’s lipophilicity and stability. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

1-(3-Bromopropyl)-2-ethoxy-3-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:

  • 1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene
  • 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene
  • 1-(3-Bromopropyl)-2-(trifluoromethoxy)-3-(trifluoromethylthio)benzene

These compounds share structural similarities but differ in their substituents, which can influence their chemical reactivity and applications. The presence of different functional groups can lead to variations in their physical and chemical properties, making each compound unique in its own right.

Biological Activity

1-(3-Bromopropyl)-2-ethoxy-3-(trifluoromethylthio)benzene is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, and potential mechanisms of action, supported by relevant data tables and research findings.

Molecular Structure

  • Molecular Formula : C12H14BrF3O2S
  • Molecular Weight : 327.14 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1806609-96-0

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Starting Materials : A suitable benzene derivative.
  • Bromopropyl Introduction : The bromopropyl group is introduced via alkylation.
  • Ethoxy Group Introduction : The ethoxy group can be introduced through etherification.
  • Trifluoromethylthio Group Introduction : This can be achieved using trifluoromethylating agents under controlled conditions.

The biological activity of this compound is influenced by its unique structural features, which allow it to interact with various biological targets, including enzymes and receptors. The trifluoromethylthio group enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with cellular membranes.

Case Studies and Research Findings

Several studies highlight the biological implications of this compound:

  • Antimicrobial Activity : Research indicates that halogenated compounds can exhibit antimicrobial properties. A study demonstrated that similar compounds showed significant inhibition against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) .
  • Enzyme Inhibition : Another study focused on the inhibitory effects of fluorinated compounds on specific enzymes involved in metabolic pathways. The presence of the trifluoromethylthio group was linked to enhanced enzyme inhibition, suggesting potential applications in drug development targeting metabolic disorders .
  • Cytotoxicity Studies : Preliminary cytotoxicity assays revealed that related compounds exhibit selective toxicity towards cancer cell lines, indicating potential for anti-cancer applications .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityCytotoxicityEnzyme Inhibition
This compoundModerateHighSignificant
1-(3-Bromopropyl)-2-(trifluoromethoxy)benzeneLowModerateLow
1-(3-Bromopropyl)-3-(trifluoromethylthio)benzeneHighHighModerate

Properties

Molecular Formula

C12H14BrF3OS

Molecular Weight

343.20 g/mol

IUPAC Name

1-(3-bromopropyl)-2-ethoxy-3-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C12H14BrF3OS/c1-2-17-11-9(6-4-8-13)5-3-7-10(11)18-12(14,15)16/h3,5,7H,2,4,6,8H2,1H3

InChI Key

BMZDYUIKVZVOEM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=C1SC(F)(F)F)CCCBr

Origin of Product

United States

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